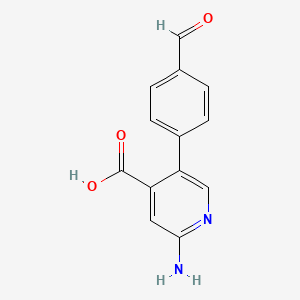
4-(2,3-Dimethylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethylphenyl)picolinic acid, 95% (4-DMPPA) is an aromatic heterocyclic compound that has recently been studied for its potential applications in scientific research. 4-DMPPA is an organic compound with a molecular formula of C9H9NO2 that is structurally related to picolinic acid and dimethylphenylpyridine. It is a white crystalline solid that is slightly soluble in water, ethanol, and methanol. 4-DMPPA has a number of unique properties that make it a valuable compound for scientific research.
Scientific Research Applications
4-(2,3-Dimethylphenyl)picolinic acid, 95% has a number of potential applications in scientific research. It has been studied as an antioxidant, a corrosion inhibitor, and a potential therapeutic agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dimethylphenyl)picolinic acid, 95% are not yet fully understood. However, preliminary studies suggest that it may have potential therapeutic effects, including anti-inflammatory and anti-cancer effects. It may also have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
4-(2,3-Dimethylphenyl)picolinic acid, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. However, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 4-(2,3-Dimethylphenyl)picolinic acid, 95%. It could be further studied as an antioxidant and corrosion inhibitor. It could also be explored as a potential therapeutic agent for neurological and other disorders. Additionally, it could be studied as a potential anti-bacterial and anti-fungal agent. Finally, it could be used in the development of new materials and drugs.
Synthesis Methods
4-(2,3-Dimethylphenyl)picolinic acid, 95% can be synthesized from dimethylphenylpyridine and picolinic acid. The reaction involves the condensation of picolinic acid with dimethylphenylpyridine in the presence of a base, such as sodium hydroxide. The reaction results in the formation of 4-(2,3-Dimethylphenyl)picolinic acid, 95%, which can then be purified by recrystallization.
properties
IUPAC Name |
4-(2,3-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)11-6-7-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKDKPNPQVZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














